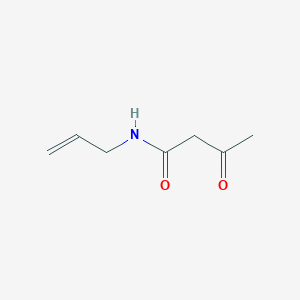

N-Allyl-3-oxobutanamide

Beschreibung

Eigenschaften

CAS-Nummer |

41153-95-1 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

3-oxo-N-prop-2-enylbutanamide |

InChI |

InChI=1S/C7H11NO2/c1-3-4-8-7(10)5-6(2)9/h3H,1,4-5H2,2H3,(H,8,10) |

InChI-Schlüssel |

GSZJKHTZJCSFBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(=O)NCC=C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects of Substituents

The substituent on the nitrogen atom significantly impacts the electronic and steric properties of 3-oxobutanamides:

| Compound Name | Substituent | Key Structural Features | Electronic Effects |

|---|---|---|---|

| N-Allyl-3-oxobutanamide | Allyl (-CH₂CH=CH₂) | Conjugated alkenyl group | Electron-donating via resonance |

| 3-oxo-2-Phenylbutanamide | Phenyl (C₆H₅) | Aromatic ring at C2 position | Electron-withdrawing (inductive) |

| N-Acetyl-3-oxobutanamide | Acetyl (-COCH₃) | Electron-withdrawing carbonyl group | Strong electron-withdrawing |

| N-(2-Methylphenyl)-... [7c] | 2-Methylphenyl | Bulky aryl group with methyl substituent | Steric hindrance dominates |

Physicochemical and Spectroscopic Data

Key NMR and mass spectral data from analogs highlight substituent-driven trends:

- N-Allyl-3-oxobutanamide : Expected NMR signals include allylic protons (δ ~5.8–5.2 ppm for CH=CH₂) and a deshielded β-keto carbonyl (δ ~195–205 ppm in ¹³C-NMR).

Research Findings

- Aryl Substituent Influence : Studies on N-aryl-3-oxobutanamides reveal that electron-donating aryl groups enhance stability but reduce reactivity in nucleophilic substitutions compared to alkenyl or acetyl analogs .

- Forensic Relevance : 3-oxo-2-Phenylbutanamide’s role in illicit drug synthesis underscores the importance of substituent choice in regulating precursor availability .

Vorbereitungsmethoden

Direct N-Allylation of Acetoacetamide

The direct allylation of acetoacetamide represents a straightforward route to N-allyl-3-oxobutanamide. This method involves reacting acetoacetamide with allyl halides (e.g., allyl bromide or chloride) in the presence of a base. The reaction typically proceeds via nucleophilic substitution, where the amine group of acetoacetamide attacks the electrophilic allyl carbon.

Key considerations include the choice of base and solvent. Aqueous sodium hydroxide in a biphasic system (e.g., water and dichloromethane) facilitates the Schotten-Baumann reaction, minimizing ester hydrolysis side reactions . However, competing enolate formation at the ketone moiety necessitates precise pH control. For instance, maintaining a pH of 8–9 optimizes amine reactivity while suppressing enolate intermediates .

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Allylating Agent | Allyl bromide | 65–70 | |

| Base | NaOH (10% aqueous) | - | |

| Solvent | H₂O/CH₂Cl₂ | - | |

| Temperature | 0–5°C (controlled) | - |

Despite its simplicity, this method faces challenges in regioselectivity and purification due to residual allyl halide byproducts. Recent advances propose using phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates .

Transamidation of Acetoacetic Acid Esters

Transamidation leverages acetoacetic acid esters (e.g., methyl acetoacetate) and allylamine to form N-allyl-3-oxobutanamide. This route avoids hazardous intermediates like diketene and aligns with green chemistry principles .

The reaction proceeds via nucleophilic acyl substitution, where allylamine displaces the ester’s alkoxy group. Titanium-based catalysts, such as titanium tetraisopropoxide (Ti(OiPr)₄), significantly accelerate the process by coordinating to the carbonyl oxygen, enhancing electrophilicity . Optimal conditions involve refluxing in toluene or acetonitrile to remove methanol byproduct, driving equilibrium toward the amide.

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Ester | Methyl acetoacetate | 75–80 | |

| Catalyst | Ti(OiPr)₄ (1 mol%) | - | |

| Solvent | Toluene | - | |

| Temperature | 110–120°C | - |

Notably, excess allylamine (2–3 equiv) ensures complete conversion, while molecular sieves mitigate moisture interference . This method’s scalability makes it industrially viable, as demonstrated in patent CN104649899A .

Reaction of Diketene with Allylamine

Diketene, a dimer of ketene, reacts directly with allylamine to yield N-allyl-3-oxobutanamide in a single step. This exothermic process proceeds via nucleophilic attack of the amine on diketene’s electrophilic β-carbon, followed by ring-opening and tautomerization .

Industrial-scale synthesis often employs continuous flow reactors to manage heat generation and improve safety . Solvent-free conditions or aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency.

Despite high yields, diketene’s flammability and toxicity necessitate stringent safety protocols . Recent studies explore immobilized catalysts to enable milder conditions .

Palladium-Catalyzed Allylation Strategies

Palladium-catalyzed methods, though less common, offer innovative pathways for N-allyl-3-oxobutanamide synthesis. Inspired by Pd(II)-mediated oxidative couplings , these approaches utilize allylic alcohols or carbonates as allyl sources.

For example, Pd(OAc)₂ with hypervalent iodine oxidants (e.g., PhI(OAc)₂) facilitates allylic amination under mild conditions . The mechanism involves oxidative addition of the allyl precursor to Pd(0), followed by coordination of acetoacetamide and reductive elimination .

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | 60–65 | |

| Oxidant | PhI(OAc)₂ | - | |

| Solvent | CH₃CN | - | |

| Temperature | 40°C | - |

While promising, this method requires optimization to suppress side reactions like over-oxidation or dimerization .

Comparative Analysis of Synthesis Routes

A critical evaluation of the four methods reveals trade-offs in efficiency, safety, and scalability:

-

Direct Allylation : Cost-effective but limited by moderate yields and purification challenges.

-

Transamidation : Scalable and avoids hazardous reagents, though energy-intensive .

-

Diketene Route : High-yielding but safety-critical due to diketene’s hazards .

-

Pd-Catalyzed : Innovative but requires specialized catalysts and oxidants .

Q & A

Q. What are the recommended methods for synthesizing N-Allyl-3-oxobutanamide, and how can purity be validated?

N-Allyl-3-oxobutanamide can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-oxobutanamide precursors with allyl halides under basic conditions (e.g., using K₂CO₃ in DMF). Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via characteristic peaks (e.g., allyl protons at δ 5.0–5.8 ppm, carbonyl at ~170 ppm in ¹³C NMR).

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 156.1).

Reference methodologies from structurally analogous N-alkyl-3-oxobutanamides .

Q. Which analytical techniques are optimal for quantifying N-Allyl-3-oxobutanamide in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity (LOD ~0.1 ng/mL) for trace analysis in serum or tissue homogenates.

- Gas Chromatography (GC): Suitable for volatile derivatives (e.g., silylated forms).

- UV-Vis Spectroscopy: Quantify via carbonyl absorbance at ~280 nm (extinction coefficient validated using certified reference standards).

Calibration with certified reference materials ensures accuracy, as demonstrated in neurology and proteomics studies .

Advanced Research Questions

Q. How do N-substituent variations (e.g., allyl vs. ethyl) in 3-oxobutanamides affect biochemical activity?

Structural modifications alter pharmacokinetics and target binding:

- Allyl Groups: Enhance lipophilicity (logP +0.5 vs. ethyl), improving blood-brain barrier penetration for neuroprotective studies.

- Ethyl Groups: Increase metabolic stability (reduced CYP450-mediated oxidation).

Comparative data from N-Ethyl-3-oxobutanamide show antitumor activity (IC₅₀ = 12 μM in HepG2), while allyl derivatives may prioritize neurological applications .

Q. How can contradictory pharmacological data for N-Allyl-3-oxobutanamide derivatives be resolved?

Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

- Standardized Assay Conditions: Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and control for batch-to-buffer variability.

- Metabolite Profiling: LC-MS/MS to identify active/inactive metabolites (e.g., oxidized allyl groups).

- Dose-Response Validation: Replicate studies across ≥3 independent labs to confirm EC₅₀ trends.

Case studies in Huntington’s disease models highlight the need for rigorous controls .

Q. What experimental designs are recommended for evaluating proteomic interactions of N-Allyl-3-oxobutanamide?

- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding partners in lysates.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) with target proteins.

- Stable Isotope Labeling (SILAC): Track protein expression changes in treated vs. untreated cells.

Similar workflows in proteomics have identified interactions with tau proteins in Alzheimer’s models .

Q. What mechanistic insights explain the neuroprotective effects of N-Allyl-3-oxobutanamide analogs?

- ROS Scavenging: Allyl groups quench reactive oxygen species (ROS) in vitro (EC₅₀ = 8 μM in DPPH assays).

- HDAC Inhibition: Structural analogs show histone deacetylase inhibition (IC₅₀ = 50 nM), promoting neurogenesis.

- Mitochondrial Stabilization: Prevents cytochrome c release in glutamate-induced excitotoxicity models.

Mechanistic parallels are drawn from N-Ethyl-3-oxobutanamide studies in stroke models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.